

An In-depth Technical Guide to the TMEM45B Gene: Structure and Regulation

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Compound of Interest		
Compound Name:	Tl45b	
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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Transmembrane Protein 45B (TMEM45B) is a multi-pass membrane protein belonging to the TMEM45 family.[1] While its precise functions are still under active investigation, emerging evidence points to its significant involvement in a range of biological processes, including the innate immune response, cancer progression, and pain signaling.[2][3] Dysregulation of TMEM45B expression has been linked to various malignancies, including osteosarcoma, pancreatic cancer, and lung cancer, where it often acts as an oncogene.[2][4] This document provides a comprehensive technical overview of the current knowledge regarding the genomic structure of the TMEM45B gene and the molecular mechanisms that govern its expression. It is intended to serve as a foundational resource for researchers investigating TMEM45B's role in health and disease and for professionals exploring its potential as a therapeutic target.

TMEM45B Gene Structure

The TMEM45B gene is a protein-coding gene located on the long arm of chromosome 11.[5] Its genomic architecture is crucial for understanding its function and regulation.

Genomic Locus and Structural Features

The human TMEM45B gene resides on the plus strand of chromosome 11, specifically at the cytogenetic band 11q24.3.[5] The gene spans over 44 kilobases of genomic DNA.[5] The



Human Protein Atlas reports the existence of two protein-coding transcripts for this gene. [6]

Feature	Description	Reference
Official Gene Symbol	TMEM45B	[5]
Full Gene Name	Transmembrane Protein 45B	[5]
Aliases	BC016153, FLJ40787	[5]
Gene ID	120224	[2]
Genomic Location	Chromosome 11: 129,815,848-129,860,003 (GRCh38/hg38)	[5]
Cytogenetic Band	11q24.3	[5]
Size	44,156 bases	[5]
Orientation	Plus strand	[5]
Protein Isoforms	2 protein-coding transcripts reported	[6]

Protein Characteristics

The TMEM45B protein is predicted to be an integral, multi-pass membrane protein.[1][7] It is localized to several subcellular compartments, including the Golgi apparatus, endosome membrane, and lysosomal membrane.[1][2][5][7][8] This localization suggests its involvement in protein trafficking and signaling events originating from these organelles.

Regulation of TMEM45B Gene Expression

The expression of TMEM45B is tightly controlled at multiple levels, including transcriptional initiation and signaling pathway integration. Understanding these regulatory networks is key to deciphering its role in various physiological and pathological states.

Transcriptional Regulation



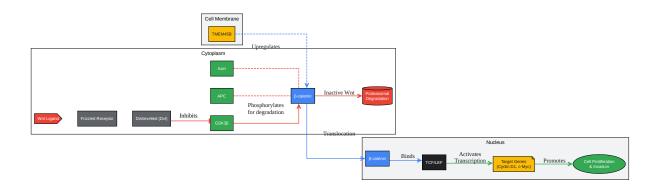
The promoter region of the TMEM45B gene contains binding sites for numerous transcription factors, indicating a complex regulatory control system.

Predicted Transcription Factor	Source	
C/EBPalpha	GeneCards (QIAGEN)[5]	
C/EBPbeta	GeneCards (QIAGEN)[5]	
HNF-1 / HNF-1A	GeneCards (QIAGEN)[5]	
STAT5B	GeneGlobe (QIAGEN)[8]	
HIPK2	GeneGlobe (QIAGEN)[8]	
TAF9B, SUPT5H, GTF2A2, POLR2B	GeneCards (SPP)[5]	

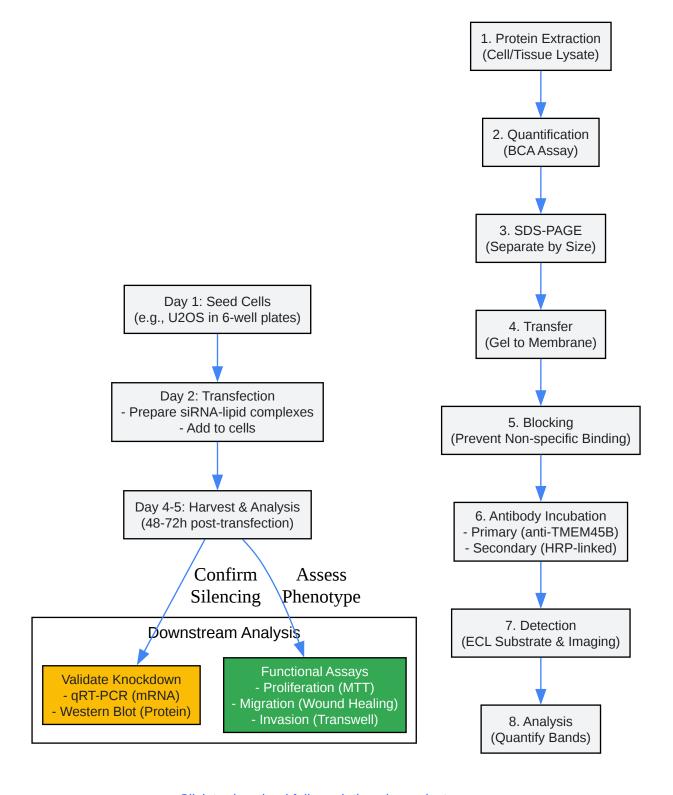
Key Signaling Pathways

Wnt/ β -catenin Pathway: A significant body of evidence implicates TMEM45B as a component or regulator of the Wnt/ β -catenin signaling pathway, particularly in the context of cancer.[4] In osteosarcoma cells, the knockdown of TMEM45B leads to a sharp downregulation in the expression of key downstream effectors of this pathway, including β -catenin, cyclin D1, and c-Myc.[4] This suggests that TMEM45B may function upstream to activate or sustain Wnt/ β -catenin signaling, thereby promoting cell proliferation and invasion.[4] The inactivation of this pathway following TMEM45B silencing points to a potential therapeutic strategy for cancers with aberrant Wnt signaling.[4]









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